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Compound of Interest

Compound Name:
5-methyl-1H-indole-3-

carbaldehyde

Cat. No.: B1347387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-methyl-1H-indole-3-
carbaldehyde and its key derivatives, including those with methoxy, chloro, bromo, and nitro

substitutions at the 5-position. The objective is to offer a comprehensive resource for the

identification, characterization, and analysis of these important chemical entities. The

information presented is supported by experimental data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-methyl-1H-indole-3-
carbaldehyde and its derivatives. This allows for a direct comparison of the influence of

different substituents on the spectral properties of the indole scaffold.

¹H NMR Spectral Data
Solvent: DMSO-d₆
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Compound
δ (ppm) of -
CHO

δ (ppm) of N-H

Aromatic
Protons δ
(ppm) and
Coupling
Constants (J
in Hz)

Other Signals
δ (ppm)

5-Methyl-1H-

indole-3-

carbaldehyde

~9.95 (s) ~12.10 (s)

H2: ~8.25 (s),

H4: ~7.90 (s),

H6: ~7.05 (d, J ≈

8.4), H7: ~7.40

(d, J ≈ 8.4)

-CH₃: ~2.40 (s)

5-Methoxy-1H-

indole-3-

carbaldehyde

~9.93 (s) ~11.98 (s)

H2: ~8.17 (s),

H4: ~7.60 (d, J ≈

2.4), H6: ~6.90

(dd, J ≈ 8.8, 2.4),

H7: ~7.38 (d, J ≈

8.8)

-OCH₃: ~3.80 (s)

5-Chloro-1H-

indole-3-

carbaldehyde

~9.98 (s) ~12.35 (s)

H2: ~8.30 (s),

H4: ~8.15 (d, J ≈

2.0), H6: ~7.25

(dd, J ≈ 8.6, 2.0),

H7: ~7.50 (d, J ≈

8.6)

-

5-Bromo-1H-

indole-3-

carbaldehyde

~9.97 (s) ~12.30 (s)

H2: ~8.28 (s),

H4: ~8.30 (d, J ≈

1.8), H6: ~7.35

(dd, J ≈ 8.6, 1.8),

H7: ~7.45 (d, J ≈

8.6)

-
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5-Nitro-1H-

indole-3-

carbaldehyde

~10.05 (s) ~12.60 (s)

H2: ~8.50 (s),

H4: ~8.90 (d, J ≈

2.2), H6: ~8.15

(dd, J ≈ 9.0, 2.2),

H7: ~7.65 (d, J ≈

9.0)

-

¹³C NMR Spectral Data
Solvent: DMSO-d₆
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Compound
δ (ppm) of
C=O

δ (ppm) of
C2

δ (ppm) of
C3

δ (ppm) of
Aromatic
Carbons

Other
Signals δ
(ppm)

5-Methyl-1H-

indole-3-

carbaldehyde

~185.0 ~138.5 ~118.0

~135.0,

~130.0,

~125.0,

~124.0,

~121.0,

~112.0

-CH₃: ~21.0

5-Methoxy-

1H-indole-3-

carbaldehyde

~184.8 ~138.0 ~117.5

~154.0,

~131.0,

~125.5,

~114.0,

~112.5,

~102.0

-OCH₃: ~55.0

5-Chloro-1H-

indole-3-

carbaldehyde

~185.2 ~139.0 ~118.5

~135.0,

~126.0,

~125.0,

~122.0,

~120.0,

~113.5

-

5-Bromo-1H-

indole-3-

carbaldehyde

~185.1 ~139.0 ~118.5

~135.5,

~127.5,

~124.5,

~122.5,

~115.0,

~114.0

-

5-Nitro-1H-

indole-3-

carbaldehyde

~185.5 ~141.0 ~119.0

~142.0,

~139.0,

~126.0,

~118.0,

~117.0,

~112.0

-
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IR and Mass Spectrometry Data
Compound IR ν (cm⁻¹) of C=O IR ν (cm⁻¹) of N-H Molecular Ion (m/z)

5-Methyl-1H-indole-3-

carbaldehyde
~1650-1660 ~3200-3300 159

5-Methoxy-1H-indole-

3-carbaldehyde
~1645-1655 ~3200-3300 175

5-Chloro-1H-indole-3-

carbaldehyde[1]
~1640-1650 ~3150-3250

179/181 (isotope

pattern)

5-Bromo-1H-indole-3-

carbaldehyde
~1640-1650 ~3150-3250

223/225 (isotope

pattern)

5-Nitro-1H-indole-3-

carbaldehyde[2][3][4]
~1660-1670 ~3200-3300 190

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]
Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup: The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

A standard single-pulse sequence is used.

The spectral width is typically set to 16 ppm, centered around 6 ppm.

An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are employed.

Typically, 8-16 scans are accumulated for a good signal-to-noise ratio.

¹³C NMR Acquisition:
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A standard proton-decoupled single-pulse sequence with the Nuclear Overhauser Effect

(NOE) is used.

The spectral width is set to approximately 240 ppm, centered around 120 ppm.

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is

typically higher than for ¹H NMR.

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier

transform. The resulting spectra are phased, baseline-corrected, and referenced to the

residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground

with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total

Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the

ATR crystal.

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and

subtracted from the sample spectrum.

Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and assigned to

the corresponding functional group vibrations.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, commonly using

a direct insertion probe with electron ionization (EI) for thermally stable compounds.[5]

Alternatively, samples can be analyzed via Gas Chromatography-Mass Spectrometry (GC-

MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Ionization: Electron Ionization (EI) is a common technique where the sample is bombarded

with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.[5]
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.

Detection and Data Analysis: The detector records the abundance of each ion, generating a

mass spectrum which is a plot of relative ion abundance versus m/z. The molecular ion peak

is analyzed to determine the molecular weight, and the fragmentation pattern provides

structural information.[5] For compounds containing chlorine or bromine, the characteristic

isotopic patterns of the molecular ion and fragment ions are observed.[5]

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of

synthesized 5-methyl-1H-indole-3-carbaldehyde and its derivatives.
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General Spectroscopic Analysis Workflow

Compound Synthesis & Purification

Spectroscopic Analysis
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Purification (e.g., Crystallization, Chromatography)
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(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data Analysis
(Chemical Shifts, Coupling Constants)

IR Data Analysis
(Functional Group Identification)

MS Data Analysis
(Molecular Weight, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of indole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1347387?utm_src=pdf-body-img
https://www.benchchem.com/product/b1347387?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 5-Nitro-1H-indole-3-carbaldehyde | 6625-96-3 | TCI EUROPE N.V. [tcichemicals.com]

3. vibrantpharma.com [vibrantpharma.com]

4. chemscene.com [chemscene.com]

5. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Spectroscopic Comparison of 5-Methyl-1H-indole-3-
carbaldehyde and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347387#spectroscopic-comparison-of-5-methyl-1h-
indole-3-carbaldehyde-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloroindole-3-carboxaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloroindole-3-carboxaldehyde
https://www.tcichemicals.com/BE/en/p/N1044
https://vibrantpharma.com/product/5-nitro-1h-indole-3-carbaldehyde/
https://www.chemscene.com/product/6625-96-3.html
https://www.benchchem.com/pdf/Spectroscopic_Data_for_1H_Indole_3_acetonitrile_Derivatives_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1347387#spectroscopic-comparison-of-5-methyl-1h-indole-3-carbaldehyde-and-its-derivatives
https://www.benchchem.com/product/b1347387#spectroscopic-comparison-of-5-methyl-1h-indole-3-carbaldehyde-and-its-derivatives
https://www.benchchem.com/product/b1347387#spectroscopic-comparison-of-5-methyl-1h-indole-3-carbaldehyde-and-its-derivatives
https://www.benchchem.com/product/b1347387#spectroscopic-comparison-of-5-methyl-1h-indole-3-carbaldehyde-and-its-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1347387?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

